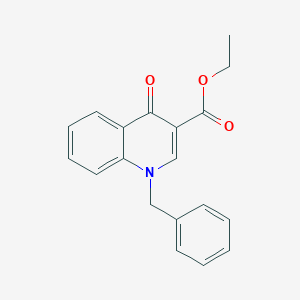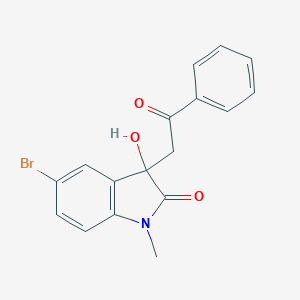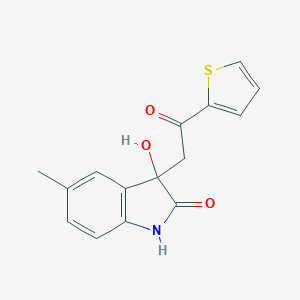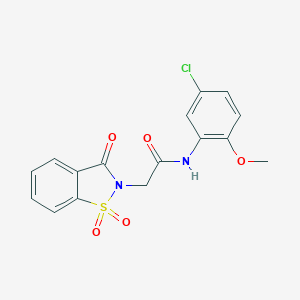
3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a propoxy group attached to the benzene ring and a pyridin-3-ylmethylcarbamothioyl group attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 4-propoxybenzamide.
Introduction of the Pyridin-3-ylmethylcarbamothioyl Group: The pyridin-3-ylmethylcarbamothioyl group can be introduced by reacting 4-propoxybenzamide with pyridin-3-ylmethyl isothiocyanate under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridine derivatives.
科学的研究の応用
3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
N-(pyridin-3-ylmethylcarbamothioyl)benzamide: Lacks the propoxy group, which may affect its chemical properties and biological activity.
4-propoxy-N-(pyridin-2-ylmethylcarbamothioyl)benzamide: Similar structure but with a different position of the pyridine ring, potentially leading to different reactivity and applications.
Uniqueness
3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA is unique due to the presence of both the propoxy group and the pyridin-3-ylmethylcarbamothioyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
385385-25-1 |
|---|---|
分子式 |
C17H19N3O2S |
分子量 |
329.4g/mol |
IUPAC名 |
4-propoxy-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C17H19N3O2S/c1-2-10-22-15-7-5-14(6-8-15)16(21)20-17(23)19-12-13-4-3-9-18-11-13/h3-9,11H,2,10,12H2,1H3,(H2,19,20,21,23) |
InChIキー |
VFJJDPPORUAUKL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B508381.png)
![N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B508386.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B508387.png)
![4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B508415.png)
![8-Phenyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B508417.png)


![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B508459.png)
![2-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B508460.png)
![4-cyano-2-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B508461.png)
![5-nitro-N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B508469.png)


![3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B508481.png)
